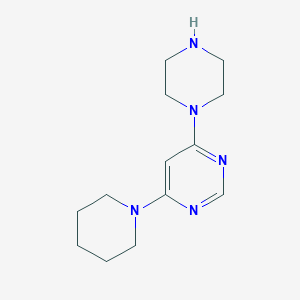

4-Piperazin-1-yl-6-piperidin-1-ylpyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

4-piperazin-1-yl-6-piperidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5/c1-2-6-17(7-3-1)12-10-13(16-11-15-12)18-8-4-14-5-9-18/h10-11,14H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEMOAFNBCGPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=N2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4,6-Disubstituted Pyrimidines: Synthetic Architecture and Medicinal Utility

[1][2][3]

Executive Summary

The pyrimidine heterocycle is ubiquitous in nature, serving as the backbone for DNA/RNA bases (cytosine, thymine, uracil).[1][2] In medicinal chemistry, the 4,6-disubstituted pyrimidine scaffold represents a privileged pharmacophore.[1] Unlike the more common 2,4-substitution pattern found in many FDA-approved kinase inhibitors (e.g., Pazopanib), the 4,6-vector offers a unique geometric constraint—roughly 120°—that allows the molecule to span distinct hydrophobic pockets within enzyme active sites, particularly ATP-binding clefts.[1]

This technical guide details the structural rationale, regioselective synthetic strategies, and validated protocols for developing 4,6-disubstituted pyrimidine candidates.[1]

Structural Rationale & Pharmacophore Modeling

The "V-Shape" Geometry

The 4,6-disubstitution pattern creates a "V-shaped" or "curved" architecture.[1] This is distinct from the linear topography often achieved with 2,5-substitution.[1]

-

ATP Mimicry: The pyrimidine nitrogen atoms (N1/N3) often serve as hydrogen bond acceptors for the "hinge region" of kinase domains.[1]

-

Allosteric Reach: Substituents at the 4 and 6 positions project into the solvent-exposed front pocket and the deep hydrophobic back pocket (Gatekeeper region), respectively.[1]

SAR Generalizations

| Position | Chemical Character | Function in Ligand-Protein Interaction |

| C2 | Often H, small alkyl, or amine | Typically faces the solvent or interacts with the hinge region backbone (Glu/Met residues).[1] |

| C4 | Hydrophobic Aryl/Heteroaryl | Targets the specificity pocket; often determines selectivity between kinase families (e.g., EGFR vs. VEGFR).[1] |

| C6 | Solubilizing Group or Lipophilic Tail | Can be used to modulate ADME properties (solubility, permeability) or reach distal allosteric sites.[1] |

Synthetic Strategies: Controlling Regioselectivity

The primary challenge in synthesizing 4,6-disubstituted pyrimidines is regiocontrol , particularly when the target molecule requires two different substituents (

Strategy A: Sequential Nucleophilic Aromatic Substitution ( )

This method is preferred when linking amines or thiol/alkoxide nucleophiles.[1]

-

Mechanism: Addition-Elimination.

-

Control Factor: Sterics and Temperature. The first chlorine displacement deactivates the ring slightly, but not enough to prevent double addition if conditions are too harsh.[1]

Strategy B: Sequential Cross-Coupling (Suzuki-Miyaura)

Preferred for forming Carbon-Carbon bonds (4,6-diarylpyrimidines).[1]

-

Control Factor: Stoichiometry and electronics.

-

Step 1: 1.0-1.1 eq Boronic Acid A. Statistical mixture is often unavoidable without careful monitoring, but the mono-product can be isolated via chromatography.[1]

-

Step 2: Excess Boronic Acid B.

-

Synthetic Workflow Diagram

The following diagram illustrates the divergence from 4,6-dichloropyrimidine to either amino-linked or aryl-linked libraries.

Caption: Divergent synthetic pathways for 4,6-disubstituted pyrimidines via SNAr (top) and Suzuki coupling (bottom).

Medicinal Chemistry Case Studies

Case Study 1: EGFR Inhibitors (Scaffold Hopping)

-

Context: Quinazoline-based EGFR inhibitors (e.g., Gefitinib) are standard care for NSCLC.[1] However, resistance mutations (T790M) require new chemotypes.

-

Innovation: Researchers utilized the 4,6-disubstituted pyrimidine as a "scaffold hop" from the fused quinazoline ring.[8] This reduces molecular weight and allows for novel binding vectors.

-

Key Molecule: Analogs of AZD3759. The 4-position binds the aniline (hinge interaction), while the 6-position accommodates solubilizing groups that project into the solvent front [1].[1]

Case Study 2: MARK4 Inhibitors for Alzheimer's[2]

-

Target: Microtubule Affinity-Regulating Kinase 4 (MARK4).[1] Overexpression leads to hyperphosphorylation of Tau protein.

-

Lead Compound: 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine.[1]

-

Design:

-

Pos 4: A piperazine-sulfonamide linker provides rigid extension to interact with the catalytic lysine.

-

Pos 6: A thiophene ring (bioisostere of phenyl) occupies the hydrophobic pocket, enhancing potency via

stacking [2].[1]

-

Case Study 3: Dual VEGFR/FGFR Inhibitors

-

Context: Resistance to VEGFR inhibitors often arises via upregulation of the FGFR pathway.

-

Solution: A single molecule targeting both kinases.

-

Chemistry: 4,6-disubstituted pyrimidines were synthesized where one substituent targets the VEGFR hydrophobic pocket and the other mimics the FGFR hinge binder. The 4,6-geometry allows simultaneous optimization of both pharmacophores without the steric clash observed in 2,4-systems [3].[1]

Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Amino-6-Chloropyrimidine ( )

This protocol yields the mono-substituted intermediate required for asymmetric libraries.[1]

Materials:

-

4,6-Dichloropyrimidine (1.0 eq)[1]

-

Amine

(0.95 - 1.0 eq)[1] -

Diisopropylethylamine (DIPEA) (1.5 eq)[1]

-

Isopropanol (IPA) or Ethanol (EtOH)[1]

Procedure:

-

Preparation: Dissolve 4,6-dichloropyrimidine in IPA (0.2 M concentration) in a round-bottom flask. Cool the solution to

using an ice bath. -

Addition: Mix the amine and DIPEA in a small volume of IPA. Add this mixture dropwise to the cold pyrimidine solution over 30 minutes. Critical: Rapid addition leads to bis-substitution.[1]

-

Reaction: Stir at

for 2 hours, then allow to warm to room temperature (RT) for 4 hours. Monitor by TLC/LCMS. -

Workup: Evaporate the solvent under reduced pressure. Resuspend residue in EtOAc and wash with water (

) and brine ( -

Purification: Flash column chromatography (Hexane/EtOAc gradient). The mono-substituted product typically elutes before the bis-substituted byproduct.

Protocol B: Suzuki Cross-Coupling for 4,6-Diarylpyrimidines

Standard procedure for introducing aryl groups at the 6-position of the intermediate from Protocol A (or directly to dichloropyrimidine).[1]

Materials:

-

4-Chloro-6-substituted-pyrimidine (1.0 eq)[1]

-

Aryl Boronic Acid (1.2 eq)[1]

-

Catalyst:

(5 mol%)[1][7] -

Base:

or -

Solvent: 1,4-Dioxane[1]

Procedure:

-

Degassing: Combine the pyrimidine substrate and boronic acid in 1,4-dioxane. Degas the solvent by bubbling Nitrogen (

) for 10 minutes. -

Catalysis: Add the Pd catalyst and the aqueous base.

-

Reflux: Heat the mixture to

under -

Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute filtrate with EtOAc and wash with water.

-

Purification: Recrystallization (often from EtOH) or column chromatography.[1]

Liability Management & Optimization

When developing these scaffolds, monitor the following liabilities:

| Liability | Cause | Mitigation Strategy |

| hERG Inhibition | Basic amines at Pos 4/6 + Lipophilicity | Reduce LogP; Introduce oxygen-containing heterocycles (morpholine) instead of piperazines. |

| Metabolic Stability | Oxidation of electron-rich aryl rings | Block para-positions on aryl rings with Fluorine or Chlorine ( |

| Solubility | Planar, crystalline stacking of pyrimidine | Introduce |

References

-

Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors. Source: ResearchGate / European Journal of Medicinal Chemistry URL:[Link]

-

4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Source: PubMed Central (PMC) URL:[1][Link]

-

Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Source: PubMed / Chemistry & Biodiversity URL:[Link][1]

-

Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Source: Semantic Scholar URL:[1][Link][1]

Sources

- 1. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Piperazine and Piperidine Substituted Pyrimidine Analogs

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its critical role as a building block of DNA and RNA.[1] The strategic functionalization of this heterocycle with piperazine and piperidine moieties has emerged as a highly fruitful approach in modern drug discovery. These saturated heterocycles are considered "privileged scaffolds" because of their ability to impart favorable pharmacokinetic properties and engage in crucial interactions with a wide array of biological targets.[2] This technical guide provides a comprehensive exploration of piperazine and piperidine substituted pyrimidine analogs for researchers, scientists, and drug development professionals. It delves into the synthetic strategies for their creation, analyzes their structure-activity relationships (SAR), elucidates their mechanisms of action against key therapeutic targets, and surveys their applications in oncology and beyond. This document is designed to serve as a foundational resource, bridging synthetic chemistry with pharmacology to accelerate the development of next-generation therapeutics based on this versatile chemical class.

Introduction: The Strategic Combination of Privileged Scaffolds

The pyrimidine ring system is a fundamental component of life, most notably as the basis for the nucleobases cytosine, thymine, and uracil.[3][4] This inherent biological relevance has made pyrimidine derivatives a focal point of medicinal chemistry for decades, leading to a wide range of pharmacological activities including anticancer, antiviral, and antimicrobial properties.[1][4] Pyrimidine analogs often act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inducing cell death, particularly in rapidly dividing cancer cells.[3][5][6]

The power of the pyrimidine core is significantly amplified when combined with piperazine or piperidine rings.

-

Piperazine: This six-membered ring containing two opposing nitrogen atoms is a common feature in numerous approved drugs.[7] Its nitrogen atoms serve as versatile synthetic handles and can be protonated at physiological pH, enhancing aqueous solubility and allowing for ionic interactions with biological targets.[2] The piperazine scaffold is frequently incorporated into drug design to improve potency, selectivity, and pharmacokinetic profiles.[2]

-

Piperidine: As one of the most prevalent heterocyclic systems in pharmaceuticals, the piperidine ring is found in a vast array of natural products and synthetic drugs.[8][9][10] Its flexible, chair-like conformation allows it to fit into various binding pockets, while its basic nitrogen can be crucial for target engagement and favorable physicochemical properties.[9]

The hybridization of pyrimidine with these saturated heterocycles can lead to novel chemical entities with enhanced biological activity and improved drug-like properties.[7] This guide will explore the chemical and biological nuances of these important hybrid molecules.

Synthetic Strategies and Methodologies

The construction of piperazine and piperidine substituted pyrimidine analogs generally involves a multi-step process. A common and efficient approach is the initial synthesis of a halogenated pyrimidine intermediate, typically a chloropyrimidine, which then serves as an electrophilic partner for nucleophilic aromatic substitution (SNAr) with the desired piperazine or piperidine derivative.

Generalized Synthetic Workflow

A representative synthetic route begins with the cyclization of a chalcone derivative with thiourea to form a pyrimidine-2-thiol. Subsequent methylation provides a methylsulfanylpyrimidine, a key intermediate. This intermediate can then be reacted with a selected N-substituted piperazine or piperidine to yield the final target compound.[11][12]

The causality behind this experimental choice lies in its robustness and versatility. The SNAr reaction on an activated pyrimidine ring is a high-yielding and well-established transformation. The use of a methylsulfanyl leaving group is particularly effective, and the reaction conditions can often be tuned to accommodate a wide variety of substituents on both the pyrimidine and the incoming amine, allowing for the rapid generation of diverse compound libraries for SAR studies.

Caption: Generalized workflow for the synthesis of piperazine/piperidine substituted pyrimidines.

Detailed Experimental Protocol: Synthesis of 4-Aryl-2-(piperazin-1-yl)-6-(thiophen-2-yl)pyrimidine

This protocol is adapted from established methodologies for the synthesis of pyrimidine-piperazine hybrids.[11][12]

-

Step 1: Synthesis of 4-Aryl-6-(thiophen-2-yl)pyrimidine-2-thiol.

-

To a solution of the appropriate thiophene-substituted chalcone (1.0 eq) in ethanol, add potassium hydroxide (1.2 eq) and thiourea (1.1 eq).

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify with concentrated HCl to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the pyrimidine-2-thiol.

-

-

Step 2: Synthesis of 4-Aryl-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine.

-

Dissolve the pyrimidine-2-thiol (1.0 eq) in dimethylformamide (DMF).

-

Add potassium carbonate (2.0 eq) and methyl iodide (2.0 eq).[11]

-

Stir the mixture at room temperature for 4 hours.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter, dry, and recrystallize from ethanol to yield the pure methylsulfanylpyrimidine intermediate.[11]

-

-

Step 3: Synthesis of the Final Product.

-

In a round-bottom flask, combine the methylsulfanylpyrimidine intermediate (1.0 eq) and the desired N-substituted piperazine (1.5 eq).

-

Reflux the mixture in a suitable solvent (e.g., ethanol or 1,4-dioxane) for 10-12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to obtain the final piperazine-substituted pyrimidine analog.

-

Structure-Activity Relationship (SAR) Analysis

The biological activity of these analogs is highly dependent on the substitution patterns on both the pyrimidine core and the piperazine/piperidine ring. Kinase inhibition is a particularly well-studied area for this class of compounds.

Key SAR Insights for Kinase Inhibitors

-

Substitution on the Pyrimidine Core: The C5 position of the pyrimidine ring is a critical site for modulation of activity and selectivity.[13][14] Small, electron-withdrawing groups like cyano (-CN) or halogens can enhance potency against certain kinases, such as Cyclin-Dependent Kinases (CDKs).[13] In contrast, introducing hydrogen bond donating groups at this position can be detrimental to activity.[13]

-

Substitution on the Piperazine/Piperidine Ring: The nature of the substituent on the distal nitrogen of the piperazine ring plays a major role in defining target specificity and potency. Bulky aromatic or heteroaromatic groups can form favorable interactions within the ATP-binding pocket of kinases. For piperidine rings, substitutions can influence the ring's conformation and its ability to interact with hydrophobic pockets. For example, studies have shown that fluorine or nitro-substituted piperidine rings linked to a pyrimidine core can result in potent anticancer activity, significantly exceeding that of standard drugs like erlotinib in certain cell lines.[15]

-

The Linking Moiety: The position of the piperazine/piperidine attachment to the pyrimidine ring (e.g., C2, C4, or C6) is crucial. This positioning dictates the vector and orientation of the substituent in the three-dimensional space of the target's active site.

Caption: Key structure-activity relationship (SAR) principles for pyrimidine analogs.

Quantitative SAR Data: CDK9 Inhibition

The following table summarizes SAR data for a series of 5-substituted 2-anilino-4-(thiazol-5-yl)pyrimidines as CDK9 inhibitors, illustrating the impact of C5-substitution.

| Compound ID | R' (C5-substituent) | R (Aniline-substituent) | CDK9 Ki (nM) | HCT-116 GI50 (µM) | Reference |

| Ia | H | m-NO2 | 1 | < 0.01 | [13] |

| 12a | CN | m-NO2 | 2 | < 0.01 | [13] |

| 12e | F | m-SO2NH2 | 3 | < 0.01 | [13] |

| 12f | Cl | m-SO2NH2 | 10 | 0.03 | [13] |

| 12i | Pr | m-SO2NH2 | > 5000 | 4.50 | [13] |

Data extracted from Wang et al., J. Med. Chem. 2013.[13] The data clearly shows that small, electronegative substituents (H, CN, F) at the C5 position (R') maintain high potency, while larger alkyl groups like propyl (Pr) lead to a dramatic loss of activity.

Mechanism of Action & Therapeutic Targets

Piperazine and piperidine substituted pyrimidines exert their effects by interacting with a diverse range of biological targets, with protein kinases being among the most prominent.

Inhibition of Protein Kinases

Many cancers are driven by the aberrant activity of protein kinases, which are key regulators of cell signaling pathways controlling growth, proliferation, and survival.[5] Pyrimidine analogs are often designed as ATP-competitive inhibitors, occupying the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates.

A key example is the inhibition of Cyclin-Dependent Kinases (CDKs). CDK9, for instance, is a transcriptional regulator, and its inhibition can lead to the downregulation of anti-apoptotic proteins, thereby reinstating programmed cell death in cancer cells.[13] Fused pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines, have shown significant inhibitory effects against a variety of kinases, including Tyrosine Kinases (TKs), PI3K, and CDK4/6.[16] The piperazine moiety in these inhibitors often extends into the solvent-exposed region of the ATP-binding pocket, providing a point for further modification to enhance selectivity and pharmacokinetic properties.

Caption: Mechanism of action for pyrimidine analogs as kinase inhibitors in a signaling pathway.

Other Mechanisms of Action

Beyond kinase inhibition, pyrimidine analogs can function through several other mechanisms:

-

DNA/RNA Synthesis Inhibition: As antimetabolites, they can be incorporated into DNA or RNA, leading to chain termination or miscoding.[3][5]

-

Enzyme Inhibition: They can inhibit crucial enzymes involved in nucleotide biosynthesis, such as thymidylate synthase.[3]

-

GPCR Modulation: The piperazine and piperidine scaffolds are well-known pharmacophores for G-protein coupled receptors (GPCRs), suggesting that pyrimidine hybrids could be developed as modulators for targets in the central nervous system (CNS).

Applications in Drug Discovery and Development

The versatility of this compound class has led to their exploration in numerous therapeutic areas.

-

Oncology: This is the most extensively researched area. Pyrimidine analogs are components of standard chemotherapy regimens, and novel derivatives are being developed as targeted therapies against specific kinases like EGFR, HER2, PI3K, and CDKs.[1][17][18] Fused pyrimidines, such as pyrido[2,3-d]pyrimidines, are of great interest as anticancer agents.[16]

-

Infectious Diseases: The pyrimidine core is essential for pathogens, making its biosynthetic pathways an attractive target for antimicrobial and antiviral drugs.[1]

-

Central Nervous System (CNS) Disorders: The prevalence of piperidine and piperazine scaffolds in CNS-active drugs suggests the potential for pyrimidine hybrids to be developed for neurological and psychiatric conditions.[9]

-

Inflammatory Diseases: Certain pyrimidine derivatives have shown anti-inflammatory properties, potentially through the inhibition of kinases like p38 MAP kinase involved in inflammatory signaling.[19]

Conclusion and Future Directions

The strategic combination of the pyrimidine core with piperazine and piperidine rings represents a powerful and validated strategy in medicinal chemistry. These hybrid molecules possess significant therapeutic potential, particularly in oncology, by targeting key cellular signaling pathways. The synthetic tractability of these scaffolds allows for extensive SAR exploration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on developing more selective inhibitors to minimize off-target effects and associated toxicities. The exploration of novel fused pyrimidine systems and the application of advanced computational methods for rational design will continue to drive innovation in this field. As our understanding of the molecular drivers of disease deepens, piperazine and piperidine substituted pyrimidine analogs will undoubtedly remain a vital scaffold for the discovery of new and effective medicines.

References

- The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists.

- Antimetabolites include pyrimidine analogs which inhibit both DNA and RNA function. Oncology.

- A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org.

- Pyrimidine Analogs. Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH.

- Recent Advances in Pyrimidine-Based Drugs. MDPI.

- Role of Pyrimidine Derivatives in the Treatment of Cancer.

- Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology.

- Pyrimidine Analogues. LiverTox - NCBI Bookshelf - NIH.

- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.

- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC - NIH.

- Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.

- Synthesis of Pyrimidine Incorporated Piperazine Deriv

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- Synthesis of Pyrimidine Incorporated Piperazine Deriv

- Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine deriv

- (PDF) Piperidine nucleus in the field of drug discovery.

- Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI.

- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega.

- The structure‐activity relationship of anticancer activity piperazine derivatives.

- Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.

- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors.

- An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Pyrimidines. Benchchem.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Oncology [pharmacology2000.com]

- 4. ijcrt.org [ijcrt.org]

- 5. jyoungpharm.org [jyoungpharm.org]

- 6. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ajchem-a.com [ajchem-a.com]

- 11. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. jrasb.com [jrasb.com]

- 19. gsconlinepress.com [gsconlinepress.com]

The Enigmatic Potential of CAS 1204296-32-1: A Look into the Medicinal Chemistry of a Novel Pyrimidine Derivative

For Immediate Release

Shanghai, China – February 14, 2026 – Within the vast landscape of chemical compounds, CAS 1204296-32-1, identified as 4-piperazin-1-yl-6-piperidin-1-ylpyrimidine, presents a compelling yet enigmatic profile for researchers and drug development professionals. While specific, in-depth research on this particular molecule remains largely unpublished in publicly accessible scientific literature, its structural features firmly place it within a class of compounds of significant interest to medicinal chemistry: the 4,6-disubstituted pyrimidines. This guide aims to provide a comprehensive overview of the potential medicinal chemistry applications of CAS 1204296-32-1 by examining the established knowledge surrounding its core structure and the therapeutic promise of its chemical relatives.

The Pyrimidine Core: A Privileged Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis for a multitude of biologically active molecules, including the nucleobases uracil, thymine, and cytosine. In medicinal chemistry, the pyrimidine core is considered a "privileged structure" due to its ability to interact with a wide range of biological targets with high affinity and specificity. The strategic placement of substituents at the 4 and 6 positions of the pyrimidine ring has proven to be a particularly fruitful avenue for the development of potent and selective inhibitors of various enzymes, especially protein kinases.

Synthesis and Chemical Properties

Table 1: Physicochemical Properties of 4-piperazin-1-yl-6-piperidin-1-ylpyrimidine (CAS 1204296-32-1)

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₂N₄ | Calculated |

| Molecular Weight | 247.34 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Solubility | Predicted to be soluble in organic solvents | - |

Potential Therapeutic Applications: Insights from Structural Analogs

The true potential of CAS 1204296-32-1 can be inferred from the biological activities of structurally similar compounds. The presence of both piperazine and piperidine moieties attached to a pyrimidine core suggests a high likelihood of interaction with protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.

Kinase Inhibition: A Promising Avenue

Numerous 4,6-disubstituted pyrimidine derivatives have been identified as potent inhibitors of various protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

For instance, a class of compounds structurally related to CAS 1204296-32-1, the 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes, has been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making FLT3 inhibitors a promising therapeutic strategy for this disease.

Anti-inflammatory Potential

Beyond oncology, the piperazine and pyrimidine motifs are also found in compounds with anti-inflammatory properties. For example, derivatives of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine have been investigated as inhibitors of inflammatory caspases, which are key mediators of the inflammatory response. This suggests that CAS 1204296-32-1 could also be explored for its potential in treating inflammatory conditions.

Structure-Activity Relationship (SAR) Considerations

The biological activity of 4,6-disubstituted pyrimidines is highly dependent on the nature of the substituents at these positions. The piperazine and piperidine rings in CAS 1204296-32-1 are likely to play crucial roles in binding to the target protein.

-

The Piperazine Moiety: The piperazine ring is a common feature in many kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors or donors, and the ring itself can engage in van der Waals interactions with the protein. The unsubstituted nitrogen of the piperazine in CAS 1204296-32-1 provides a handle for further chemical modification to improve potency, selectivity, or pharmacokinetic properties.

-

The Piperidine Moiety: The piperidine ring also contributes to the overall shape and lipophilicity of the molecule, influencing its binding affinity and cell permeability.

Diagram 1: General Structure-Activity Relationships for 4,6-Disubstituted Pyrimidine Kinase Inhibitors

Caption: Key structural features influencing the activity of 4,6-disubstituted pyrimidine kinase inhibitors.

Future Directions and Experimental Protocols

To fully elucidate the medicinal chemistry applications of CAS 1204296-32-1, a systematic investigation is required. The following experimental workflow outlines a potential path forward for researchers.

Diagram 2: Proposed Research Workflow for CAS 1204296-32-1

Caption: A stepwise approach to investigate the therapeutic potential of CAS 1204296-32-1.

Experimental Protocol: Kinase Inhibition Assay (General)

-

Preparation of Reagents:

-

Prepare a stock solution of CAS 1204296-32-1 in a suitable solvent (e.g., DMSO).

-

Prepare a kinase buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare solutions of the target kinase and a suitable substrate (e.g., a fluorescently labeled peptide).

-

Prepare an ATP solution.

-

-

Assay Procedure:

-

In a 384-well plate, add the kinase, substrate, and varying concentrations of the test compound.

-

Incubate at room temperature for a specified period (e.g., 15 minutes).

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the signal (e.g., fluorescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Conclusion and Outlook

While CAS 1204296-32-1 remains a compound with an unwritten story in the annals of medicinal chemistry, its structural features point towards a promising future. As a member of the well-regarded 4,6-disubstituted pyrimidine family, it holds significant potential as a modulator of key biological targets, particularly protein kinases. The synthesis and thorough biological evaluation of this compound and its analogs are warranted to uncover its therapeutic potential. This in-depth technical guide serves as a foundational framework for researchers poised to explore the frontiers of drug discovery with this intriguing molecule.

References

Sources

Application Notes and Protocols for the Functionalization of Pyrimidine Scaffolds via Nucleophilic Aromatic Substitution

Introduction: The Strategic Importance of Pyrimidine Functionalization in Modern Chemistry

The pyrimidine nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents, agrochemicals, and functional organic materials.[1][2][3] Its prevalence stems from its ability to engage in various biological interactions, often acting as a bioisostere for other aromatic systems and participating in crucial hydrogen bonding. Consequently, the development of robust and versatile methods for the targeted functionalization of the pyrimidine ring is of paramount importance for drug discovery professionals and researchers.[4][5]

Among the array of synthetic strategies, Nucleophilic Aromatic Substitution (SNAr) has emerged as a powerful and widely adopted tool for the derivatization of pyrimidines.[6][7] This is largely attributable to the inherent electron-deficient nature of the pyrimidine ring, a consequence of the presence of two electronegative nitrogen atoms.[8] This π-deficiency facilitates the attack of nucleophiles, a process that is often challenging for electron-rich carbocyclic aromatic rings.[8][9]

This application note provides a comprehensive overview of SNAr protocols for pyrimidine functionalization, offering detailed experimental procedures and insights into the underlying mechanistic principles. We will delve into the critical factors that govern reactivity and regioselectivity, empowering researchers to make informed decisions in their synthetic endeavors.

Core Principles: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism on Pyrimidines

The SNAr reaction on a pyrimidine substrate proceeds via a well-established addition-elimination mechanism. The key steps are:

-

Nucleophilic Attack: A nucleophile adds to an electron-deficient carbon atom of the pyrimidine ring that bears a suitable leaving group (typically a halide). This initial attack is generally the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6][10] The aromaticity of the pyrimidine ring is temporarily disrupted in this intermediate.

-

Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is stabilized by resonance, with the electron-withdrawing nitrogen atoms of the pyrimidine ring playing a crucial role in delocalizing the charge. The presence of additional electron-withdrawing groups on the ring can further enhance this stabilization, thereby accelerating the reaction.[9][11]

-

Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored through the expulsion of the leaving group, yielding the final substituted product.

The overall reactivity in SNAr reactions is influenced by several factors: the nature of the leaving group, the strength of the nucleophile, the presence of activating or deactivating groups on the pyrimidine ring, and the reaction conditions (solvent, temperature, and base).[12]

Figure 1: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on a pyrimidine ring.

Regioselectivity in the Functionalization of Dihalopyrimidines: A Matter of Electronic Control

In the case of di-substituted pyrimidines, such as 2,4-dichloropyrimidine, the regioselectivity of the SNAr reaction is a critical consideration. Generally, nucleophilic attack is favored at the C4 position.[13][14] This preference can be explained by considering the stability of the resulting Meisenheimer complex. Attack at C4 allows for the negative charge to be delocalized onto both ring nitrogens, whereas attack at C2 results in delocalization primarily onto the adjacent nitrogen.[10][14] Consequently, the intermediate formed from C4 attack is more stable, leading to a lower activation energy for this pathway.

However, this inherent preference can be modulated by the electronic and steric nature of other substituents on the pyrimidine ring.[13][15] For instance:

-

Electron-donating groups (EDGs) at the C6 position can reverse the typical C4 selectivity and promote substitution at the C2 position.[13][15]

-

Electron-withdrawing groups (EWGs) at the C5 position generally enhance the reactivity at the C4 position.[16]

-

Sterically bulky substituents at the C5 position can also influence the C4/C2 selectivity by hindering the approach of the nucleophile to the C4 position.[13]

Interestingly, the choice of nucleophile can also dictate the site of substitution. For example, while amines typically react at the C4 position of 2-MeSO2-4-chloropyrimidine, alkoxides have been shown to selectively substitute at the C2 position.[17] This has been attributed to the formation of a hydrogen bond between the alkoxide and the methylsulfonyl group, which directs the nucleophile to the C2 position.[17]

Application Protocols for Pyrimidine Functionalization

The following sections provide detailed protocols for the functionalization of chloropyrimidines with various classes of nucleophiles. These protocols are intended as a starting point and may require optimization for specific substrates and nucleophiles.

Protocol 1: Amination of Chloropyrimidines (N-Nucleophiles)

The introduction of nitrogen-containing substituents is a cornerstone of drug design. SNAr reactions with amine nucleophiles are a highly effective method for achieving this transformation.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF or DMSO are chosen to dissolve the reactants and facilitate the reaction by stabilizing the charged intermediate.[12]

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the HCl that is generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[18]

-

Temperature: Elevated temperatures are often required to overcome the activation energy of the rate-determining step.[18]

Experimental Protocol: General Procedure for the Amination of a Chloropyrimidine

-

Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), combine the chloropyrimidine (1.0 eq.), the amine nucleophile (1.0–1.2 eq.), and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF) to achieve a concentration of 0.1–0.5 M.[18]

-

Base Addition: To the stirred solution, add a non-nucleophilic base such as triethylamine (TEA, 1.5–2.0 eq.) or diisopropylethylamine (DIPEA, 1.5–2.0 eq.).[18]

-

Reaction: Heat the reaction mixture to the desired temperature (typically ranging from 80–120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[18]

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aminated pyrimidine.

| Parameter | Recommended Condition | Rationale |

| Chloropyrimidine | 1.0 equivalent | Limiting reagent |

| Amine Nucleophile | 1.0–1.2 equivalents | Ensures complete consumption of the starting material |

| Base (TEA or DIPEA) | 1.5–2.0 equivalents | Scavenges the HCl byproduct |

| Solvent | DMF, DMSO, THF (anhydrous) | Polar aprotic solvent to facilitate the reaction |

| Temperature | 80–120 °C | Provides sufficient energy to overcome the activation barrier |

| Reaction Time | 2–24 hours | Monitored by TLC or LC-MS |

Table 1: Summary of typical reaction conditions for the amination of chloropyrimidines.

Protocol 2: O-Alkylation and O-Arylation of Chloropyrimidines (O-Nucleophiles)

The synthesis of pyrimidine ethers is readily achieved through SNAr reactions with alcohols or phenols.

Causality Behind Experimental Choices:

-

Base: Alcohols and phenols are generally weak nucleophiles. Therefore, a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is required to deprotonate the hydroxyl group and generate the more potent alkoxide or phenoxide nucleophile.[18]

-

Solvent: Anhydrous polar aprotic solvents are crucial to prevent the quenching of the strong base and the generated nucleophile.

Experimental Protocol: General Procedure for the O-Alkylation/Arylation of a Chloropyrimidine

-

Nucleophile Generation: In a dry, inert atmosphere flask, suspend sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous THF or DMF. To this suspension, add a solution of the alcohol or phenol (1.1 eq.) in the same anhydrous solvent dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

-

SNAr Reaction: To the freshly prepared alkoxide/phenoxide solution, add a solution of the chloropyrimidine (1.0 eq.) in the same anhydrous solvent.

-

Reaction: Heat the reaction mixture (typically 60–100 °C) and monitor its progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

| Parameter | Recommended Condition | Rationale |

| Chloropyrimidine | 1.0 equivalent | Limiting reagent |

| Alcohol/Phenol | 1.1 equivalents | Slight excess to ensure complete reaction |

| Base (NaH, t-BuOK) | 1.2 equivalents | Generates the more nucleophilic alkoxide/phenoxide |

| Solvent | THF, DMF (anhydrous) | Polar aprotic and anhydrous to prevent quenching |

| Temperature | 60–100 °C | Dependent on substrate reactivity |

| Reaction Time | 1–12 hours | Monitored by TLC or LC-MS |

Table 2: Summary of typical reaction conditions for the O-alkylation/arylation of chloropyrimidines.

Protocol 3: S-Alkylation and S-Arylation of Chloropyrimidines (S-Nucleophiles)

Thiol nucleophiles are effective partners in SNAr reactions with chloropyrimidines, leading to the formation of thioethers.

Causality Behind Experimental Choices:

-

Base: While thiols are generally more nucleophilic than their alcohol counterparts, a base is still often used to generate the even more reactive thiolate anion. A milder base, such as potassium carbonate (K2CO3), is often sufficient.

-

Solvent: Polar aprotic solvents are preferred to ensure the solubility of the reactants and facilitate the reaction.

Experimental Protocol: General Procedure for the S-Alkylation/Arylation of a Chloropyrimidine

-

Reactant Preparation: To a solution of the chloropyrimidine (1.0 eq.) and the thiol (1.1 eq.) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (K2CO3, 2.0 eq.).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40–80 °C) until the starting material is consumed, as indicated by TLC or LC-MS analysis.

-

Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.

| Parameter | Recommended Condition | Rationale |

| Chloropyrimidine | 1.0 equivalent | Limiting reagent |

| Thiol | 1.1 equivalents | Slight excess |

| Base (K2CO3) | 2.0 equivalents | Generates the thiolate and neutralizes the acid byproduct |

| Solvent | DMF, Acetonitrile | Polar aprotic solvent |

| Temperature | 25–80 °C | Generally milder conditions are required than for O-nucleophiles |

| Reaction Time | 1–8 hours | Monitored by TLC or LC-MS |

Table 3: Summary of typical reaction conditions for the S-alkylation/arylation of chloropyrimidines.

Figure 2: A generalized experimental workflow for SNAr reactions on chloropyrimidines.

Conclusion

Nucleophilic aromatic substitution is an indispensable tool for the functionalization of pyrimidines, offering a direct and efficient route to a vast array of derivatives. A thorough understanding of the underlying mechanistic principles, particularly the factors governing regioselectivity, is crucial for the successful design and execution of these reactions. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of pyrimidines and to accelerate their research and drug development programs.

References

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.

- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48.

- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. ECHEMI.

- Technical Support Center: Improving Regioselectivity in Pyrimidine Substitution Reactions. Benchchem.

- Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry.

- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.

- Additional examples of pyrimidine functionalization and pyrimidine to... ResearchGate.

- A deconstruction–reconstruction strategy for pyrimidine diversification. PMC.

- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.

- Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem.

- General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal.

- Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity.

- Nucleophilic aromatic substitution. Wikipedia.

- Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH.

- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis.

- Pyrimidine. Wikipedia.

- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. pubs.rsc.org.

- (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.

- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC.

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.

- SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. MDPI.

- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ResearchGate.

- Optimization of reaction conditions for nucleophilic aromatic substitution on pyrimidines. Benchchem.

- 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitutio. American Chemical Society.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. jchemrev.com [jchemrev.com]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol Guide: Reaction Conditions for Coupling Piperidine to 4-Chloropyrimidine Cores

Introduction: The Primacy of the Piperidine-Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the 4-(piperidin-1-yl)pyrimidine motif stands as a "privileged scaffold." Its prevalence is a testament to its ability to engage with a wide array of biological targets, often serving as a crucial hinge or recognition element in kinase inhibitors, GPCR modulators, and other therapeutic agents.[1][2] The pyrimidine ring, an electron-deficient heterocycle, provides a stable aromatic core with well-defined hydrogen bonding vectors, while the piperidine moiety offers a versatile, three-dimensional handle to explore steric pockets and modulate physicochemical properties like solubility and metabolic stability.

The synthesis of this key C-N bond is a cornerstone transformation for drug development professionals. The direct coupling of piperidine to a 4-chloropyrimidine core is typically approached via two primary, mechanistically distinct pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination . The choice between these methods is not arbitrary; it is dictated by the electronic nature of the pyrimidine substrate, functional group tolerance, and considerations of scale, cost, and process safety. This guide provides a detailed exploration of the underlying principles, actionable protocols, and troubleshooting insights for both approaches.

Mechanistic Foundations: Understanding the "Why"

A robust understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The two pathways operate on fundamentally different principles.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step, addition-elimination process. The electron-withdrawing nature of the two ring nitrogens renders the pyrimidine core electrophilic, particularly at the C2, C4, and C6 positions.[3][4]

-

Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the electron-deficient carbon at the C4 position. This step is typically rate-determining and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer-like complex.[3][5]

-

Elimination & Re-aromatization: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride leaving group, yielding the final product and a chloride anion.

The C4 position is generally more reactive towards nucleophilic attack than the C2 position due to a combination of electronic and steric factors. The LUMO (Lowest Unoccupied Molecular Orbital) coefficient is often higher at C4, and there is less steric repulsion from the lone pairs of the adjacent ring nitrogen compared to the C2 position, which is flanked by both ring nitrogens.[6]

Caption: The SNAr mechanism for piperidine coupling to 4-chloropyrimidine.

Buchwald-Hartwig Amination

For less reactive 4-chloropyrimidines (e.g., those bearing electron-donating groups), the SNAr pathway may be inefficient. The Buchwald-Hartwig amination provides a powerful, palladium-catalyzed alternative.[7][8] This reaction has transformed C-N bond formation, offering broad substrate scope and functional group tolerance.[7]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the 4-chloropyrimidine, forming a Pd(II) complex.

-

Amide Formation & Ligand Exchange: A strong base deprotonates the piperidine, which then displaces the chloride on the palladium center to form a palladium-amido complex.[9]

-

Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The success of this reaction is critically dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates each step of the cycle, particularly the challenging reductive elimination.[7][9]

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Strategic Selection: SNAr or Buchwald-Hartwig?

Choosing the optimal synthetic route is a critical decision point. The following workflow provides a logical framework for this choice.

Caption: A decision workflow for selecting the appropriate coupling method.

Experimental Protocols & Field-Proven Insights

The following protocols are presented as robust starting points for laboratory execution. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Classical SNAr via Thermal Heating

This method is the workhorse for most electronically neutral or activated 4-chloropyrimidines. Its simplicity and cost-effectiveness make it ideal for large-scale synthesis.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-chloropyrimidine derivative (1.0 eq).

-

Reagent Addition: Add a suitable solvent (e.g., ethanol, n-propanol, or DMF, ~0.2 M concentration). Add piperidine (1.1–1.5 eq) followed by a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5–2.0 eq).[10]

-

Reaction: Heat the mixture to a temperature between 80–120 °C. The optimal temperature will depend on the reactivity of the substrate and the boiling point of the solvent.

-

Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure.

-

Isolation: Dissolve the residue in an organic solvent like ethyl acetate (EtOAc) and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.[3]

Application Notes & Causality:

-

The Role of the Base: The base is not catalytic; its primary function is to scavenge the HCl generated during the reaction. An excess is used to drive the equilibrium and prevent the protonation of the piperidine nucleophile.

-

Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate the reaction by stabilizing the charged Meisenheimer complex. However, protic solvents like ethanol or propanol are often sufficient, cheaper, and present fewer workup challenges.[3] Be cautious when using strong bases like NaOH in alcoholic solvents, as this can generate alkoxide nucleophiles, leading to competitive O-alkylation side products.[10][11]

-

Troubleshooting: If the reaction is sluggish, incrementally increasing the temperature is the most common solution.[3] If side products from hydrolysis (forming 4-hydroxypyrimidine) are observed, ensure anhydrous conditions are used and consider switching to a non-protic solvent.[3]

Protocol 2: Microwave-Assisted SNAr

Microwave irradiation offers a dramatic acceleration of thermal SNAr reactions, often reducing multi-hour refluxes to mere minutes. This is due to efficient and rapid heating of the polar solvent.

Methodology:

-

Reaction Setup: In a dedicated microwave reaction vial, combine the 4-chloropyrimidine derivative (1.0 eq), piperidine (1.1–1.5 eq), and a base (e.g., Et₃N, 1.5–2.0 eq).[3]

-

Solvent Addition: Add a suitable microwave-safe solvent (e.g., ethanol, propanol, DMF) to achieve the desired concentration.

-

Reaction: Securely seal the vial with a cap. Place it in the microwave reactor. Irradiate at a set temperature (typically 120–150 °C) for 15–30 minutes.[3][12]

-

Workup and Purification: After the vial has cooled to room temperature, proceed with the same workup and purification steps outlined in Protocol 1.

Application Notes & Causality:

-

Efficiency: The significant reduction in reaction time often leads to cleaner reaction profiles and minimized byproduct formation, which can simplify purification.[13]

-

Safety: Always use vials and caps specifically designed for microwave chemistry. Never exceed the recommended volume for the vial. Be aware that the reaction is under pressure, and proper safety protocols must be followed.

Protocol 3: Buchwald-Hartwig Amination

This protocol is essential for challenging substrates where SNAr fails. It requires stringent anaerobic techniques as the Pd(0) catalyst is sensitive to oxygen.

Methodology:

-

Reaction Setup (Inert Atmosphere): Assemble and flame-dry the reaction glassware (e.g., a Schlenk flask) under vacuum, then backfill with an inert gas like argon or nitrogen.

-

Reagent Addition: Under a positive pressure of inert gas, add the 4-chloropyrimidine (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide (NaOtBu), 1.4 eq).[9] Note: Using an air-stable precatalyst like XPhos Pd G3 simplifies this step by combining the palladium and ligand.[9][14]

-

Solvent and Nucleophile Addition: Add degassed, anhydrous solvent (e.g., toluene or dioxane) via cannula or syringe, followed by piperidine (1.2 eq).

-

Reaction: Heat the reaction mixture (typically 80–110 °C) under the inert atmosphere until the starting material is consumed as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with an organic solvent and filter the mixture through a pad of Celite® to remove palladium residues.

-

Isolation and Purification: Transfer the filtrate to a separatory funnel, separate the layers, and wash the organic layer with brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Application Notes & Causality:

-

Anaerobic Conditions are Critical: Oxygen will oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle. Proper degassing of solvents (e.g., by bubbling with argon for 30 minutes) and the use of Schlenk techniques or a glovebox are mandatory for success.[9]

-

Catalyst System: The ligand is not just a spectator. Bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos are required to promote the crucial, often rate-limiting, reductive elimination step.[7][9]

-

Base Selection: A strong, non-nucleophilic base like NaOtBu is essential. Weaker bases like K₂CO₃ are often ineffective as they cannot efficiently deprotonate the piperidine or facilitate the formation of the key palladium-amide intermediate.[9]

Summary of Reaction Conditions

| Parameter | Protocol 1: Thermal SNAr | Protocol 2: Microwave SNAr | Protocol 3: Buchwald-Hartwig |

| Mechanism | Nucleophilic Aromatic Substitution | Nucleophilic Aromatic Substitution | Pd-Catalyzed Cross-Coupling |

| Substrate Scope | Electron-neutral or -deficient pyrimidines | Electron-neutral or -deficient pyrimidines | Broad; effective for electron-rich pyrimidines |

| Key Reagents | Base (Et₃N, DIPEA) | Base (Et₃N, DIPEA) | Pd Catalyst, Phosphine Ligand, Strong Base (NaOtBu) |

| Solvent | EtOH, n-PrOH, DMF, DMSO | EtOH, n-PrOH, DMF | Toluene, Dioxane (anhydrous, degassed) |

| Temperature | 80–120 °C | 120–150 °C | 80–110 °C |

| Typical Time | 4–24 hours | 15–30 minutes | 2–18 hours |

| Atmosphere | Air or N₂ | Sealed Vial | Strict Inert Gas (Ar or N₂) |

| Key Advantage | Cost-effective, simple | Extremely rapid | Broad scope for difficult substrates |

| Key Challenge | Long reaction times for unreactive substrates | Requires specialized equipment | Air/moisture sensitivity, cost |

References

- Benchchem. Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.

- Benchchem. Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling.

- Lu, Y., et al. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.

- ResearchGate.

- MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

- Universidad del Atlántico. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

- PMC.

- Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.

- Wikipedia.

- Sigma-Aldrich.

- Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.

- IJSAT.

- JOCPR. Microwave Assisted Solid Phase Synthesis of Trisubstituted Pyrimidines.

- Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

- PMC. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.

- Heterocyclic Letters.

- the University of Groningen research portal.

- MDPI. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach.

Sources

- 1. ijsat.org [ijsat.org]

- 2. heteroletters.org [heteroletters.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. research.rug.nl [research.rug.nl]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]

- 12. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. Buchwald Catalysts & Ligands [sigmaaldrich.com]

Application Notes and Protocols for the Synthesis of a Key Pharmaceutical Intermediate: 1-[4-(Methoxymethyl)-7-methyl-3-(4-methyl-1H-imidazol-1-yl)imidazo[5,1-f]triazin-2-yl]propan-1-one (CAS 1204296-32-1)

Application Notes and Protocols for the Synthesis of a Key Pharmaceutical Intermediate: 1-[4-(Methoxymethyl)-7-methyl-3-(4-methyl-1H-imidazol-1-yl)imidazo[5,1-f][1][2][3]triazin-2-yl]propan-1-one (CAS 1204296-32-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory-scale synthesis of the pharmaceutical intermediate, 1-[4-(methoxymethyl)-7-methyl-3-(4-methyl-1H-imidazol-1-yl)imidazo[5,1-f][1][2][3]triazin-2-yl]propan-1-one (CAS 1204296-32-1). The imidazo[5,1-f][1][2][3]triazine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors for oncology and other therapeutic areas.[4][5][6] This guide details a plausible multi-step synthetic route, elucidating the chemical logic behind each transformation and providing detailed, actionable protocols. The described methodologies are designed to be reproducible and scalable, offering a solid foundation for further process development and medicinal chemistry exploration.

Introduction

The compound 1-[4-(methoxymethyl)-7-methyl-3-(4-methyl-1H-imidazol-1-yl)imidazo[5,1-f][1][2][3]triazin-2-yl]propan-1-one is a complex heterocyclic molecule featuring the imidazo[5,1-f][1][2][3]triazine fused ring system. This scaffold is of significant interest in pharmaceutical research due to its structural similarity to purines, allowing it to function as a hinge-binding motif in the ATP-binding site of various kinases.[7] Derivatives of this class have shown potent inhibitory activity against key oncological targets such as Polo-Like Kinase 1 (PLK1) and Focal Adhesion Kinase (FAK).[5][8]

The target molecule, with its specific substitution pattern, represents a valuable intermediate for the synthesis of highly selective and potent kinase inhibitors. The presence of a reactive propanone group at the C2 position allows for further chemical modifications, such as the introduction of pharmacophoric elements to enhance target engagement and optimize pharmacokinetic properties. This document outlines a rational synthetic approach, commencing from readily available starting materials and proceeding through key transformations to construct the intricate molecular architecture of this important intermediate.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of the target molecule is presented below. The synthesis is designed to build the core heterocyclic structure first, followed by the introduction of the key functional groups.

Caption: Retrosynthetic analysis of the target pharmaceutical intermediate.

Proposed Synthetic Pathway

The forward synthesis is envisioned to proceed in four main stages:

-

N-Alkylation of 4-Methylimidazole: Synthesis of the N-substituted imidazole precursor.

-

Construction of the Imidazo[5,1-f][1][2][3]triazine Core: Cyclization to form the fused heterocyclic system.

-

Introduction of the Methoxymethyl Group: Functionalization of the triazine ring.

-

Acylation of the Heterocyclic Core: Introduction of the propanone side chain.

Caption: Proposed four-step synthetic workflow for CAS 1204296-32-1.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where necessary. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of intermediates and the final product should be performed using column chromatography on silica gel. Characterization of all synthesized compounds should be carried out using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy).

Protocol 1: Synthesis of 1-(2,2-dimethoxyethyl)-4-methyl-1H-imidazole

Rationale: The initial step involves the N-alkylation of 4-methylimidazole with a protected acetaldehyde equivalent, chloroacetaldehyde dimethyl acetal. The choice of a base and solvent is crucial for achieving regioselectivity. Generally, in the N-alkylation of unsymmetrically substituted imidazoles, a mixture of regioisomers can be formed.[9] For 2,4-disubstituted imidazoles, alkylation often favors the less sterically hindered nitrogen.[10]

Procedure:

-

To a solution of 4-methylimidazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq, handle with care).

-

Stir the suspension at room temperature for 30 minutes.

-

Add chloroacetaldehyde dimethyl acetal (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2,2-dimethoxyethyl)-4-methyl-1H-imidazole.

Table 1: Reaction Parameters for N-Alkylation

| Parameter | Recommended Condition | Notes |

| Solvent | DMF, Acetonitrile | Polar aprotic solvents are generally effective. |

| Base | K₂CO₃, NaH | NaH is a stronger base and may lead to faster reaction times but requires more stringent anhydrous conditions. |

| Temperature | 60-80 °C | Heating is typically required to drive the reaction to completion. |

| Purification | Column Chromatography | Necessary to isolate the desired product from any unreacted starting materials and potential regioisomers. |

Protocol 2: Synthesis of 7-methyl-3-(4-methyl-1H-imidazol-1-yl)imidazo[5,1-f][1][2][3]triazine

Rationale: This step involves the construction of the core imidazo[5,1-f][1][2][3]triazine ring system through the cyclization of the N-substituted imidazole with aminoguanidine. This type of condensation is a common method for forming the triazine portion of the fused ring system.[11]

Procedure:

-

Dissolve 1-(2,2-dimethoxyethyl)-4-methyl-1H-imidazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add aminoguanidine hydrochloride or bicarbonate (1.1 eq) to the solution.

-

Add a catalytic amount of a suitable acid (e.g., hydrochloric acid or acetic acid) if not already present.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an appropriate organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield the imidazo[5,1-f][1][2][3]triazine core.

Protocol 3: Synthesis of 4-(Methoxymethyl)-7-methyl-3-(4-methyl-1H-imidazol-1-yl)imidazo[5,1-f][1][2][3]triazine

Rationale: The introduction of the methoxymethyl group at the C4 position of the triazine ring is a key functionalization step. This can be achieved through various methods, including reaction with dimethoxymethane in the presence of a Lewis acid.

Procedure:

-

Suspend the imidazo[5,1-f][1][2][3]triazine core (1.0 eq) in an excess of dimethoxymethane, which can also serve as the solvent.

-

Add a suitable Lewis acid catalyst, such as phosphorus pentoxide (P₄O₁₀) or a milder alternative if the substrate is sensitive.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain the methoxymethylated intermediate.

Protocol 4: Synthesis of 1-[4-(Methoxymethyl)-7-methyl-3-(4-methyl-1H-imidazol-1-yl)imidazo[5,1-f][1][2][3]triazin-2-yl]propan-1-one (Final Product)

Rationale: The final step is the introduction of the propanoyl group at the C2 position of the imidazo[5,1-f][1][2][3]triazine ring. This can be accomplished via a Friedel-Crafts acylation reaction. The electron-rich nature of the fused imidazole ring should direct the acylation to a nucleophilic carbon.[1][2] The C2 position is a likely site for this electrophilic substitution.

Procedure:

-

Dissolve the methoxymethylated intermediate (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or 1,2-dichloroethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.2-2.0 eq), portion-wise.

-

Stir the mixture at 0 °C for 15-30 minutes.

-

Add propanoyl chloride or propanoic anhydride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir until completion, as monitored by TLC.

-

Carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, 1-[4-(methoxymethyl)-7-methyl-3-(4-methyl-1H-imidazol-1-yl)imidazo[5,1-f][1][2][3]triazin-2-yl]propan-1-one.

Table 2: Key Parameters for Friedel-Crafts Acylation

| Parameter | Recommended Condition | Rationale |

| Acylating Agent | Propanoyl chloride or Propanoic anhydride | Both are effective; propanoyl chloride is generally more reactive. |

| Catalyst | Aluminum chloride (AlCl₃) | A strong Lewis acid required to activate the acylating agent.[12] |

| Solvent | Dichloromethane, 1,2-Dichloroethane | Inert and can dissolve the reactants and catalyst complex. |

| Temperature | 0 °C to room temperature | Initial cooling helps to control the exothermic reaction. |

| Work-up | Acidic quench | Necessary to decompose the catalyst-product complex. |

Characterization Data (Hypothetical)

The following table presents hypothetical characterization data for the final product based on its structure. Actual experimental data should be obtained for confirmation.

Table 3: Hypothetical Analytical Data for CAS 1204296-32-1

| Analysis | Expected Result |

| ¹H NMR | Resonances corresponding to methyl groups, methylene protons, methoxy group, propanoyl group, and aromatic/heteroaromatic protons. |

| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including carbonyl carbon. |

| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the compound. |

| Appearance | Off-white to yellow solid. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle strong acids, bases, and Lewis acids with extreme care.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion